Clomacran
Overview
Description
Synthesis Analysis
The synthesis of Clomacran involves several steps . The first step involves the formation of Grignard reagent from 3-chloro-N,N-dimethylpropylamine . This Grignard reagent then reacts with 2-chloroacridone to afford the tertiary carbinol . Dehydration by means of acid or simply heat gives the corresponding olefin . The final step is a catalytic reduction .Molecular Structure Analysis
Clomacran has a molecular formula of C18H21ClN2 . Its molecular weight is 300.83 g/mol . The structure contains a tricyclic ring system with an alkyl amine substituent on the central ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Clomacran include the formation of a Grignard reagent, a Grignard reaction, dehydration, and catalytic reduction .Physical And Chemical Properties Analysis
Clomacran has a density of 1.120 g/cm3 . It has a molar mass of 300.83 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Therapeutic Efficacy in Schizophrenia
Clomacran, a chlorpromazine analogue of the acridane series, has been evaluated for its therapeutic efficacy in treating schizophrenia. An uncontrolled clinical trial indicated that Clomacran was effective in treating newly admitted schizophrenic patients. The study used two assessment instruments, BPRS and PAF, for detecting therapeutic changes, finding no significant difference in their sensitivity. However, the PAF, a more detailed scale, was better for describing schizophrenic patient populations (Pecknold, Ban, Lehmann, & Climan, 1975).
Encapsulation and Pharmaceutical Processing
Research on the encapsulation of Clomacran phosphate (2-chloro-9[3-(dimethylamino) propyl]acridan phosphate) has revealed a correlation between the flow properties of Clomacran phosphate powder blends and the weight variation of capsules filled using an automatic capsule-filling machine. This study provided insights into the challenges and solutions in the pharmaceutical processing of Clomacran, highlighting the importance of granulation for uniform capsule weight (Irwin, Dodson, & Ravin, 1970).
Effects on Amphibian Health
A study on the hepatic effects of the Clomazone herbicide (notably different but related to Clomacran) in bullfrog tadpoles found that exposure to Clomazone, both in its free form and when associated with nanoparticles, caused increased frequency of melanomacrophage centres, eosinophils accumulation, and lipidosis in the liver. This research is significant in understanding the environmental impact and toxicity of compounds related to Clomacran (de Oliveira et al., 2016).
Agricultural Implications and Soil Interaction
In agricultural settings, Clomazone (another related compound) has been studied for its effects on weed control and soil interaction. For instance, a study explored the impact of Clomazone in soybean fields, examining how different tillage systems influenced its persistence and efficacy. The results contribute to our understanding of how such compounds interact with agricultural practices and environmental conditions (Mills, Witt, & Barrett, 1989)
Safety And Hazards
Clomacran was withdrawn from the market in the UK due to liver toxicity in 1982 . This suggests that it may have potential safety and health hazards, particularly related to liver function.
Relevant Papers Several papers were found in the search results. One paper discusses the pharmacological evaluation of Clomacran . Another paper presents a systematic review and meta-analysis challenging the dogma of equal efficacy of antipsychotic drugs . A third paper discusses Clomacran in the treatment of schizophrenic patients . These papers could provide more detailed information on the various aspects of Clomacran.
properties
IUPAC Name |
3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRLWWDJCFYFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
22199-46-8 (phosphate[1:1]) | |
Record name | Clomacran [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20863518 | |
Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clomacran | |
CAS RN |
5310-55-4 | |
Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5310-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clomacran [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005310554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOMACRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B1UZF65WW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.